3-Ethyltoluene

Catalog No.
S589642
CAS No.
620-14-4
M.F
C9H12
M. Wt
120.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyltoluene

CAS Number

620-14-4

Product Name

3-Ethyltoluene

IUPAC Name

1-ethyl-3-methylbenzene

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3

InChI Key

ZLCSFXXPPANWQY-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1)C

Synonyms

3-ethyltoluene, ethyltoluene, m-

Canonical SMILES

CCC1=CC=CC(=C1)C

3-Ethyltoluene is an aromatic hydrocarbon with the chemical formula C9H12C_9H_{12} and a molecular weight of approximately 120.20 g/mol. It is a derivative of toluene, characterized by the presence of an ethyl group at the meta position relative to the methyl group on the benzene ring. This compound appears as a colorless liquid with a distinctive aromatic odor, is less dense than water, and is insoluble in aqueous solutions. Its boiling point is around 329.4°F (165.2°C), and it has a flash point of 105°F (40.6°C), indicating its potential flammability under certain conditions .

3-Ethyltoluene itself does not have a well-defined mechanism of action in scientific research. However, some studies have investigated its role as a precursor for other chemicals with specific biological activities. For instance, 3-ethyltoluene can be biodegraded by certain bacteria like Pseudomonas ovalis to produce 3-ethylsalicylic acid, which might have potential applications [].

3-Ethyltoluene is a flammable liquid with a low flash point. It can irritate the skin, eyes, and respiratory system upon contact or inhalation []. Chronic exposure to high concentrations may be harmful. Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling the compound.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry, and well-ventilated place away from heat and ignition sources.

Model Alkylbenzene Derivative

3-Ethyltoluene is a valuable compound in scientific research because it serves as a model alkylbenzene derivative. This means its chemical structure is similar to other, more complex molecules containing a benzene ring (aromatic group) with an attached ethyl group (two carbon chain). Scientists use 3-Ethyltoluene to study fundamental chemical processes due to its well-defined structure and relatively simple reactivity.

  • A study published by the National Institutes of Health discusses the use of 3-Ethyltoluene as a model compound for C(sp3)-H functionalization reactions []. This type of reaction involves modifying a specific carbon-hydrogen bond (C(sp3)-H) in a molecule. Understanding these reactions is crucial for developing new methods for organic synthesis.

Bond Activation Studies

The well-defined structure of 3-Ethyltoluene also makes it suitable for studying bond activation processes. Scientists can investigate how different catalysts or reaction conditions can break specific bonds within the molecule.

  • Research published in the journal ACS Catalysis explores the activation of the carbon-hydrogen (C-H) bonds in 3-Ethyltoluene using a rhodium-based catalyst []. This type of study helps researchers design new catalysts for more selective and efficient chemical reactions.
Typical of aromatic compounds. Key reactions include:

  • Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
  • Friedel-Crafts Reactions: It can react with alkyl or acyl halides in the presence of a Lewis acid catalyst to form substituted products.
  • Oxidation: 3-Ethyltoluene reacts vigorously with strong oxidizing agents, which may lead to explosive outcomes under certain conditions .

3-Ethyltoluene can be synthesized through several methods:

  • Friedel-Crafts Alkylation: This method involves the reaction of toluene with ethyl chloride or ethylene in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Direct Ethylation: Another approach includes direct ethylation of toluene using ethylene in the presence of a catalyst under controlled conditions .

These methods allow for the production of 3-ethyltoluene with varying degrees of selectivity and yield.

3-Ethyltoluene is primarily used as an industrial solvent due to its effective solubilizing properties for various organic compounds. It also finds applications in:

  • Chemical Synthesis: As an intermediate in the synthesis of other chemicals and pharmaceuticals.
  • Research: Utilized in laboratories for various experimental purposes due to its solvent characteristics .

3-Ethyltoluene belongs to a family of ethyltoluenes that includes three isomers:

  • 1-Ethyltoluene
  • 2-Ethyltoluene
  • 4-Ethyltoluene

Comparison Table

CompoundStructureUnique Features
1-EthyltolueneEthyl group at position 1More reactive towards electrophilic substitution
2-EthyltolueneEthyl group at position 2Different reactivity pattern compared to 3-ethyltoluene
3-EthyltolueneEthyl group at position 3Less steric hindrance; moderate reactivity
4-EthyltolueneEthyl group at position 4Similar properties to meta-isomer but different substitution patterns

Each isomer exhibits unique physical and chemical properties due to the position of the ethyl group on the benzene ring, affecting their reactivity and applications in various chemical processes.

XLogP3

3.6

Boiling Point

161.3 °C

LogP

3.98 (LogP)

Melting Point

-95.5 °C

UNII

737PTD7O7E

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 80 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 79 of 80 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (15.19%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H336 (10.13%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H411 (32.91%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.04 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

620-14-4

Wikipedia

M-ethyltoluene

Biological Half Life

3.00 Days

Dates

Last modified: 08-15-2023
Mitra et al. Molecular shape sorting using molecular organic cages Nature Chemistry, doi: 10.1038/nchem.1550, published online 20 January 2013 http://www.nature.com/nchem

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